molecular formula C21H15ClN2O4 B2427335 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618873-50-0

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2427335
CAS RN: 618873-50-0
M. Wt: 394.81
InChI Key: NJMZZWXAPVEWRF-UHFFFAOYSA-N
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Description

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H15ClN2O4 and its molecular weight is 394.81. The purity is usually 95%.
BenchChem offers high-quality 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient Synthesis Methods : A study details the synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones, highlighting a three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes. This method could potentially apply to the synthesis of structurally similar compounds like the one , demonstrating the versatility and reactivity of isoxazolone derivatives (Ablajan & Xiamuxi, 2011).

  • Derivative Formation and Antibacterial Activity : Another study synthesizes derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, exploring their antibacterial activities. This indicates the potential for derivatives of complex organic molecules to serve as lead compounds in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

  • Histone Deacetylase Inhibitors : A class of compounds including 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides has been studied for its inhibitory effects on histone deacetylases, highlighting the potential therapeutic applications of benzoyl-pyrrol derivatives in cancer treatment and the regulation of gene expression (Mai et al., 2004).

Potential Applications in Drug Development

  • Anticancer Activity : The synthesis and evaluation of pyrazolone-enamines have demonstrated their ability to inhibit cancer cell proliferation and induce cytostatic effects, suggesting that related compounds could be explored for anticancer drug development (Yan et al., 2015).

properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c1-12-11-16(23-28-12)24-18(13-7-9-15(22)10-8-13)17(20(26)21(24)27)19(25)14-5-3-2-4-6-14/h2-11,18,25H,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOGDRNDVZUSAU-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

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